2-(Tetradecyloxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tetradecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFXYUKUUUHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634317 | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24083-20-3 | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Significance and Research Context of 2 Tetradecyloxy Benzaldehyde
Position within Aromatic Aldehyde Chemistry
Aromatic aldehydes, with benzaldehyde (B42025) being the simplest example, are a cornerstone of organic chemistry. uni-mainz.de They are characterized by a formyl group (-CHO) attached to an aromatic ring. The aldehyde group is highly reactive and participates in a wide array of chemical transformations, making these compounds valuable synthetic intermediates. ncert.nic.in The reactivity of the aldehyde group is influenced by other substituents on the aromatic ring. In the case of 2-(Tetradecyloxy)benzaldehyde, the presence of the tetradecyloxy group at the ortho position can sterically and electronically modulate the reactivity of the aldehyde.
The synthesis of alkoxy-substituted benzaldehydes is a well-established area of organic chemistry. Typically, these compounds are prepared via the Williamson ether synthesis, where a hydroxybenzaldehyde is reacted with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of related long-chain alkoxy benzaldehydes, such as 4-(dodecyloxy)benzaldehyde (B1329838) and 4-(tetradecyloxy)benzaldehyde, has been reported through the reaction of 4-hydroxybenzaldehyde (B117250) with the corresponding alkyl bromide. unimas.my Similarly, 3,4-bis(tetradecyloxy)benzaldehyde has been synthesized from 3,4-dihydroxybenzaldehyde (B13553) and tetradecyl bromide. juniv.edu These established synthetic routes provide a reliable framework for the preparation of this compound from 2-hydroxybenzaldehyde.
The characterization of such molecules relies on standard spectroscopic techniques. For example, the 1H NMR spectrum of 3,4-bis(tetradecyloxy)benzaldehyde clearly shows signals corresponding to the aldehydic proton, the aromatic protons, and the long alkyl chains. juniv.edu Infrared (IR) spectroscopy is also a valuable tool, with characteristic absorption bands for the aldehyde C=O stretch and the C-O ether linkage. juniv.edu
The reactivity of the aldehyde group in this compound allows it to serve as a precursor for a variety of other functional groups and molecular architectures. For example, it can undergo condensation reactions with amines to form Schiff bases, which are themselves a versatile class of compounds with applications in coordination chemistry and materials science. rsc.orgsemanticscholar.org
Relevance in Long-Chain Alkoxy Aromatic Systems Research
The incorporation of long alkyl or alkoxy chains onto aromatic platforms is a key strategy in materials science for controlling the self-assembly and bulk properties of molecules. The tetradecyloxy chain in this compound imparts significant lipophilic character to the molecule, influencing its solubility and its interactions with other molecules and surfaces.
One of the most significant areas where long-chain alkoxy aromatic systems are studied is in the field of liquid crystals. The anisotropic nature of these molecules, combining a rigid aromatic core with flexible alkyl chains, can lead to the formation of mesophases under certain conditions. Research on related compounds, such as those containing dodecyloxy and tetradecyloxy groups, has demonstrated the induction of liquid crystalline behavior. rsc.orgresearchgate.net The length and branching of the alkoxy chains play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. For example, studies on oligo(p-phenylene)s have shown that the presence of long terminal alkoxy chains is critical for the development of smectic mesophases.
The self-assembly properties endowed by the long alkoxy chain are not limited to liquid crystals. These molecules can form organized structures such as monolayers on surfaces or aggregates in solution. This behavior is of interest for applications in nanotechnology, surface modification, and the development of sensors.
Interdisciplinary Research Landscape
The unique combination of a reactive aldehyde group and a long, property-modifying alkoxy chain makes this compound and related compounds relevant to a range of interdisciplinary research fields.
In materials science , these molecules are valuable building blocks for the synthesis of functional materials. Their use as precursors for liquid crystals is a prime example. rsc.orgsemanticscholar.org Furthermore, they can be incorporated into polymers to modify their properties, such as solubility and thermal stability. rsc.org The ability of long-chain alkoxy aromatics to self-assemble is also being explored for the creation of novel electronic and photonic materials.
In medicinal chemistry , while direct applications of this compound are not widely reported, the benzaldehyde moiety is a common scaffold in drug discovery. vaia.com The long alkoxy chain can be used to tune the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties. For instance, chalcone (B49325) derivatives synthesized from long-chain alkoxy benzaldehydes have been investigated for their biological activities. unimas.my
In the field of supramolecular chemistry , the non-covalent interactions driven by the long alkyl chains are of fundamental interest. The study of how these molecules self-assemble into larger, ordered structures provides insights into the principles of molecular recognition and self-organization.
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C21H34O2 |
| Molecular Weight | 318.50 g/mol |
| CAS Number | 24083-20-3 |
| Appearance | Not specified, likely a solid at room temperature |
| Solubility | Expected to be soluble in nonpolar organic solvents |
Synthetic Methodologies and Strategies for 2 Tetradecyloxy Benzaldehyde and Its Analogues
Alkylation and Etherification Approaches
The formation of the ether bond is the critical step in introducing the tetradecyloxy group onto the benzaldehyde (B42025) scaffold. The Williamson ether synthesis is a classic and widely employed method for this purpose. For analogues derived from polyhydroxylated benzaldehydes, achieving regioselectivity during alkylation is a significant synthetic challenge.
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.comorganicchemistrytutor.com In the context of synthesizing 2-(tetradecyloxy)benzaldehyde, the process involves the reaction of a phenoxide ion with a suitable alkyl halide.
The synthesis begins with the deprotonation of a hydroxylated benzaldehyde, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), using a base to form the more nucleophilic alkoxide or phenoxide ion. byjus.com This phenoxide then attacks a primary alkyl halide, in this case, a 14-carbon chain carrier like 1-bromotetradecane (B124005) or a tosylate equivalent. The alkylating agent should be primary to ensure the SN2 pathway is favored, as secondary and tertiary alkyl halides tend to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com
Table 1: General Parameters for Williamson Ether Synthesis of this compound
| Component | Example | Role | Mechanism Note |
| Phenolic Precursor | Salicylaldehyde | Source of the aromatic ring and hydroxyl group | Forms the nucleophile upon deprotonation. |
| Alkylating Agent | 1-Bromotetradecane | Provides the C14 alkyl chain | Must be a primary halide to favor SN2 over elimination. wikipedia.org |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group | Creates the highly reactive phenoxide ion. |
| Solvent | Acetone, Dimethylformamide (DMF) | Provides the reaction medium | Aprotic polar solvents are typically used to solvate the cation. |
When synthesizing analogues from dihydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde, the primary challenge is achieving selective mono-alkylation at the desired hydroxyl position. nih.gov The presence of multiple reactive sites can lead to a mixture of mono-alkylated isomers and bis-alkylated products. nih.gov
Traditional methods often employ bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in polar aprotic solvents, but these can result in low yields and poor regioselectivity. nih.gov Recent research has demonstrated that the choice of base is critical for controlling the reaction's outcome. A significant advancement involves the use of cesium bicarbonate (CsHCO₃) as a milder base. nih.govdigitellinc.comnih.gov This method provides excellent regioselectivity for the alkylation of the 4-position hydroxyl group of 2,4-dihydroxybenzaldehyde, leaving the 2-position hydroxyl group untouched. nih.govresearchgate.net This selectivity is attributed to the reduced basicity of CsHCO₃, which minimizes the formation of the bis-alkylated product, and the involvement of the 2-hydroxy group in an intramolecular hydrogen bond with the adjacent aldehyde group. nih.govresearchgate.net This strategy allows for the high-yield synthesis of 4-alkoxy-2-hydroxybenzaldehydes, which are valuable synthetic precursors. nih.gov
Table 2: Comparison of Bases for Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
| Base | Solvent | Temperature (°C) | Outcome | Yield | Reference |
| K₂CO₃, NaHCO₃ | DMF, Acetone | High | Mixture of products, low yield | Often low | nih.gov |
| Cesium Bicarbonate (CsHCO₃) | Acetonitrile | 80 | High regioselectivity for 4-OH alkylation | Up to 95% | nih.govnih.gov |
| Potassium Fluoride (KF) | Acetonitrile | Not specified | Good selectivity for mono-alkylation | >70% | google.com |
Condensation Reactions Involving the Aldehyde Moiety
The aldehyde functional group in this compound is a versatile handle for further molecular elaboration through various condensation reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of derivatives.
This compound readily undergoes condensation with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). chemsociety.org.ng This reaction, typically catalyzed by acid or base, involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the final imine product. chemsociety.org.ng The reaction can be performed with a wide variety of aliphatic and aromatic primary amines, yielding a diverse library of Schiff base derivatives. These derivatives and their metal complexes are significant in coordination chemistry. jocpr.com
Table 3: Schiff Base Formation Reactants and Conditions
| Aldehyde Component | Amine Component | General Conditions | Product Type |
| This compound | Aromatic or Aliphatic Primary Amines (e.g., Aniline, Ethylamine) | Ethanol (B145695), reflux; often with catalytic acid or base | Schiff Base (Imine) |
The Knoevenagel condensation is a powerful method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comtandfonline.com this compound can serve as the aldehyde component in this reaction.
The mechanism involves the deprotonation of the active methylene compound by a weak base (such as piperidine (B6355638) or K₂CO₃) to form a nucleophilic enolate ion. alfa-chemistry.com This enolate then attacks the carbonyl carbon of the aldehyde. alfa-chemistry.com The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com This reaction is widely used in the synthesis of fine chemicals and complex molecules. tandfonline.com
Table 4: Knoevenagel Condensation of an Alkoxybenzaldehyde
| Aldehyde Component | Active Methylene Compound | Catalyst | Product Type |
| This compound | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate | Piperidine, K₂CO₃/I₂, β-alanine | α,β-Unsaturated dicarbonyl or cyano-substituted alkene |
The aldehyde group of this compound can participate in crossed or mixed aldol (B89426) condensations. Since it lacks α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner in the reaction. masterorganicchemistry.com A particularly relevant variant is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic ketone or aldehyde in the presence of a base (e.g., NaOH, KOH). scispace.comjetir.org
In this pathway, the base removes an α-proton from the ketone (e.g., acetophenone) to form an enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of this compound. masterorganicchemistry.comnih.gov The resulting β-hydroxy ketone intermediate readily dehydrates, often upon heating, to yield an α,β-unsaturated ketone, a class of compounds commonly known as chalcones. scispace.comjetir.org This reaction is a cornerstone for synthesizing chalcones, which are important intermediates in medicinal chemistry. jetir.org
Table 5: Claisen-Schmidt Condensation for Chalcone (B49325) Analogue Synthesis
| Aldehyde Component (Electrophile) | Ketone Component (Nucleophile Precursor) | Base Catalyst | Product Class |
| This compound | Acetophenone, Cyclohexanone | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Chalcone (α,β-Unsaturated Ketone) |
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, which are α,β-unsaturated ketones. researchgate.netscispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic or aromatic ketone. scispace.com In the context of this compound, it serves as the aldehyde component, reacting with a suitable ketone that possesses α-hydrogens, such as acetophenone, to yield a chalcone derivative.
The reaction is typically carried out in the presence of an aqueous alkali catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. scispace.comunair.ac.id The mechanism involves the deprotonation of the ketone at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone structure. The presence of the bulky tetradecyloxy group at the ortho position can influence the reaction kinetics and the stereoselectivity of the resulting enone. Chalcones synthesized via this method are important precursors for various heterocyclic compounds. researchgate.net
Table 1: Example of Claisen-Schmidt Condensation This table is interactive. Click on the headers to sort.
| Reactant 1 | Reactant 2 | Product | Product Name |
|---|
Functionalization and Derivatization Strategies
The aromatic ring and the aldehyde group of this compound offer multiple sites for functionalization, allowing for the synthesis of a diverse range of analogues. These strategies are essential for modifying the molecule's electronic and steric properties.
Halogenated derivatives of this compound can be synthesized through electrophilic aromatic substitution. The tetradecyloxy group is a strongly activating ortho-, para-directing group, while the aldehyde group is a deactivating meta-directing group. Due to the dominant activating effect of the long-chain alkoxy group, incoming electrophiles (halogens) are primarily directed to the positions ortho and para to it. Since one ortho position (position 2) is already occupied, halogenation is expected to occur at position 4 (para) and position 6 (ortho).
Standard halogenating agents can be employed for these transformations. For instance, bromination can be achieved using N-Bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed with N-Chlorosuccinimide (NCS). The specific reaction conditions can be tuned to favor mono- or di-substitution, leading to a variety of halogenated products.
Table 2: Potential Halogenated Analogues of this compound This table is interactive. Click on the headers to sort.
| Parent Compound | Halogenated Position | Potential Product Name |
|---|---|---|
| This compound | 4-Bromo | 4-Bromo-2-(tetradecyloxy)benzaldehyde |
| This compound | 4-Chloro | 4-Chloro-2-(tetradecyloxy)benzaldehyde |
| This compound | 5-Bromo | 5-Bromo-2-(tetradecyloxy)benzaldehyde |
The introduction of nitrogen-containing functional groups, such as nitro and amino moieties, significantly alters the electronic properties of the aromatic ring.
Synthesis of Nitro Analogues: Nitration of the this compound ring is an electrophilic aromatic substitution reaction. As with halogenation, the directing effects of the existing substituents play a crucial role. The powerful activating and ortho-, para-directing nature of the tetradecyloxy group will guide the incoming nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. researchgate.netpsu.edu The primary products are expected to be 4-nitro- and 6-nitro-2-(tetradecyloxy)benzaldehyde, although controlling the regioselectivity can be challenging.
Synthesis of Amino Analogues: The corresponding amino analogues are readily prepared by the reduction of the nitro derivatives. This transformation is a fundamental process in organic synthesis, with numerous established methods available. organic-chemistry.org A common and effective method involves the use of a metal, such as iron, zinc, or tin, in an acidic medium (e.g., Fe/HCl or Fe/AcOH). nih.gov Alternatively, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere provides a clean and high-yielding route to the desired 2-amino-alkoxybenzaldehyde derivatives. These amino compounds are valuable intermediates for further synthetic elaborations.
This compound and its functionalized derivatives are versatile precursors for more complex molecular architectures. The aldehyde functional group is a key handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
For example, the 2-amino-alkoxybenzaldehyde derivatives synthesized in the previous step are ideal starting materials for the Friedländer annulation. This reaction provides a straightforward route to substituted quinolines by condensing the 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene group, such as a ketone or β-ketoester. nih.gov The resulting quinoline (B57606) core is a prevalent scaffold in medicinal chemistry.
Furthermore, the aldehyde itself can be used in various other transformations, including:
Wittig Reaction: To form substituted alkenes.
Reductive Amination: To synthesize secondary and tertiary amines.
Heterocycle Formation: To act as a building block for diverse heterocyclic systems through condensation with dinucleophiles. nih.govresearchgate.net
The ability to generate a library of functionalized this compound analogues makes this compound a valuable platform for developing novel and structurally complex organic molecules for various applications.
Advanced Characterization Techniques and Spectroscopic Analysis in 2 Tetradecyloxy Benzaldehyde Research
Vibrational and Electronic Spectroscopies
Vibrational and electronic spectroscopies are fundamental tools for identifying the functional moieties and understanding the electronic properties of 2-(Tetradecyloxy)benzaldehyde.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within the this compound molecule. The infrared spectrum provides definitive evidence for the presence of the aldehyde, the aromatic ring, the ether linkage, and the long aliphatic chain.
Key vibrational bands observed in the FT-IR spectrum include a strong and sharp absorption peak for the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1690-1710 cm⁻¹. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the benzene (B151609) ring appear at wavenumbers above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ range. docbrown.info The long tetradecyl chain is evidenced by strong C-H stretching vibrations for the CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region. Finally, the crucial aryl-alkyl ether linkage (Ar-O-CH₂) produces a strong, characteristic C-O stretching band, typically located around 1240-1260 cm⁻¹. docbrown.info
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3070 | Aromatic C-H | Stretch |
| 2850-2960 | Aliphatic C-H | Stretch |
| 2820-2850 & 2720-2750 | Aldehyde C-H | Stretch (Fermi resonance) |
| 1690-1710 | Aldehyde C=O | Stretch |
| 1450-1600 | Aromatic C=C | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore, which consists of the conjugated system of the benzene ring and the carbonyl group. The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones.
For this compound, two primary types of electronic transitions are expected. The high-energy, high-intensity π → π* transitions, originating from the aromatic π system, typically occur at shorter wavelengths, with an expected maximum absorption (λmax) around 250-260 nm. The second type is the lower-energy, lower-intensity n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen. This absorption band is found at longer wavelengths, generally between 320-340 nm. The presence of the electron-donating tetradecyloxy group (an auxochrome) on the benzene ring typically causes a bathochromic (red) shift, moving these absorptions to slightly longer wavelengths compared to unsubstituted benzaldehyde (B42025).
Table 2: Electronic Transitions and Expected λmax for this compound
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Benzene Ring & Carbonyl | ~250-260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules, providing precise information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a distinct signal for each chemically non-equivalent proton. The aldehyde proton (-CHO) is highly deshielded and appears as a characteristic singlet far downfield, typically in the range of δ 10.4-10.5 ppm. orientjchem.org
The four protons on the ortho-disubstituted aromatic ring appear as a complex set of multiplets between δ 6.9 and 7.9 ppm. The protons of the methylene (B1212753) group directly attached to the ether oxygen (-OCH₂-) are deshielded and resonate as a triplet around δ 4.1 ppm. The adjacent methylene group (-OCH₂CH ₂-) shows a multiplet at approximately δ 1.8-1.9 ppm. The bulk of the methylene groups in the long alkyl chain, -(CH₂)₁₁-, overlap to form a large, broad signal in the δ 1.2-1.5 ppm region. Finally, the terminal methyl group (-CH₃) of the tetradecyl chain appears as a triplet in the most upfield region of the spectrum, around δ 0.8-0.9 ppm.
Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | ~10.45 | Singlet | 1H |
| Aromatic (Ar-H) | 6.90 - 7.90 | Multiplet | 4H |
| Ether Methylene (-OCH₂-) | ~4.10 | Triplet | 2H |
| Alkyl Methylene (-OCH₂CH₂-) | ~1.85 | Multiplet | 2H |
| Alkyl Methylene (-(CH₂)₁₁-) | ~1.2-1.5 | Broad Multiplet | 22H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift typically appearing around δ 191 ppm. rsc.org
The aromatic carbons show distinct signals based on their substitution. The carbon atom bearing the tetradecyloxy group (C-O) is significantly shielded and appears furthest downfield in the aromatic region, around δ 161 ppm. The carbon to which the aldehyde is attached (C-CHO) resonates around δ 126 ppm. The remaining four aromatic carbons produce signals in the δ 112-136 ppm range. The carbon of the ether's methylene group (-OCH₂) is found at approximately δ 69 ppm. The carbons of the long alkyl chain appear in the δ 14-32 ppm range, with the terminal methyl carbon being the most upfield signal at around δ 14 ppm. researchgate.net
Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~191 |
| Aromatic (C-O) | ~161 |
| Aromatic (C-H) | 112 - 136 |
| Aromatic (C-CHO) | ~126 |
| Ether Methylene (-OCH₂) | ~69 |
| Alkyl Chain (-(CH₂)₁₂-) | 22 - 32 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule upon ionization. For this compound (C₂₁H₃₄O₂), the calculated monoisotopic mass is 318.26 Da. chemspider.com The electron ionization (EI) mass spectrum would therefore show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 318.
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule include:
Benzylic Cleavage: Loss of a hydrogen atom to form the stable [M-1]⁺ ion at m/z 317, or loss of the entire formyl radical (•CHO) to yield an [M-29]⁺ ion at m/z 289. docbrown.info
Ether Cleavage: Alpha-cleavage of the ether bond is a prominent pathway. This can result in the loss of a C₁₃H₂₇• radical, leading to a fragment at m/z 135, or the formation of a hydroxybenzaldehyde radical cation at m/z 121 following the loss of the C₁₄H₂₈ alkene via a rearrangement.
Alkyl Chain Fragmentation: The long aliphatic chain can undergo successive fragmentation, leading to a characteristic series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Aromatic Fragments: Cleavage of the ether and aldehyde groups can lead to characteristic aromatic ions, such as the phenyl cation at m/z 77. docbrown.info
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 318 | [C₂₁H₃₄O₂]⁺ (Molecular Ion) |
| 317 | [M-H]⁺ |
| 289 | [M-CHO]⁺ |
| 135 | [C₈H₇O₂]⁺ |
| 121 | [C₇H₅O₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition and structure of molecules like this compound. This technique measures the mass-to-charge ratio of ions with high accuracy, allowing for the confident identification of the compound and the elucidation of its fragmentation patterns.
In the analysis of complex aromatic samples containing benzaldehyde derivatives, Gas Chromatography-High Resolution Quadrupole Time of Flight Mass Spectrometry (GC-QTOF MS) has been employed. This method provides accurate mass measurements of ion fragments, which aids in the precise qualification and quantification of the compounds, effectively avoiding interference from the sample matrix nih.gov. The high resolution of the mass spectrometer allows for the differentiation between ions with very similar nominal masses, a critical capability in complex mixture analysis. The use of accurate mass data reduces the reliance on chromatographic separation alone for confident identification nih.gov.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has also emerged as a robust analytical tool for screening and identifying natural products, some of which may share structural similarities with synthetic compounds like this compound nih.gov. The construction of spectral libraries containing accurate mass data and retention times is a key aspect of this approach, facilitating the identification of known and unknown compounds in various matrices nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and analyzing its presence in mixtures. This method separates volatile compounds in the gas phase before detecting them with a mass spectrometer.
A simple, precise, and accurate capillary gas-liquid chromatographic procedure has been developed to determine benzaldehyde and its derivatives in various formulations nih.gov. This often involves a liquid-liquid extraction followed by separation on a capillary column. The use of an internal standard is common to ensure accurate quantification nih.gov. For instance, in the analysis of benzaldehyde, 3-chlorobenzaldehyde has been used as an internal standard with flame-ionization detection nih.gov. Such methods demonstrate excellent linearity over a defined concentration range and good precision in intra- and inter-day analyses nih.gov.
The direct determination of aldehydes in complex matrices can be challenging due to their reactivity and volatility und.edu. Derivatization techniques are sometimes employed to improve the stability and chromatographic behavior of these compounds. The choice of GC column, temperature programming, and detector are all critical parameters that are optimized to achieve good resolution and sensitivity researchgate.net. For example, a polar column like HP-20 (100% PEG) with a specific oven temperature program can be used for the analysis of benzaldehyde and related compounds researchgate.net.
| Parameter | Value |
| GC Column | Fused silica capillary column (e.g., 25 m x 0.53 mm i.d., 0.5 µm film of OV-101) nih.gov |
| Internal Standard | 3-Chlorobenzaldehyde nih.gov |
| Detection Mode | Flame-Ionization Detection (FID) nih.gov |
| Quantification Limit | As low as 0.4 µg/ml for benzaldehyde nih.gov |
Solid-State Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing
In related benzaldehyde derivatives, X-ray crystallography has shown that molecules can be linked by various intermolecular interactions, including weak C–H⋯O hydrogen bonding, C–H⋯π, and π–π stacking interactions, which consolidate the crystal packing nih.gov. The analysis of crystal structures of benzaldehyde derivatives has revealed different crystal systems and space groups, such as orthorhombic and monoclinic systems nih.gov. The specific arrangement of molecules in the crystal lattice is influenced by the nature and position of substituents on the benzaldehyde core.
| Parameter | Description |
| Crystal System | Orthorhombic, Monoclinic (observed in related benzaldehyde derivatives) nih.gov |
| Space Group | Pna2₁, P2₁2₁2₁, P2₁/c, P2₁/n (observed in related benzaldehyde derivatives) nih.gov |
| Intermolecular Interactions | C–H⋯O hydrogen bonding, C–H⋯π, π–π stacking nih.gov |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It is particularly useful for identifying the crystalline phase of a compound and can be used to distinguish between different polymorphs. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form.
PXRD is a powerful tool for identifying crystalline phases, and small changes in the diffraction pattern, such as the appearance of new peaks or shifts in peak positions, can indicate the presence of a new polymorph researchgate.net. The technique is widely used in the pharmaceutical industry for the solid-state characterization of drug substances and can be employed for both qualitative and quantitative phase analysis . The analysis of X-ray amorphous powder patterns can also provide insights into the presence of amorphous, glassy, or disordered nanocrystalline material in a sample nih.gov.
Thermal Analysis and Mesomorphic Property Characterization
Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions, such as melting and crystallization. netzsch.com
DSC provides both qualitative and quantitative information about thermal events. First-order transitions, like melting, appear as well-defined peaks in the DSC thermogram, while second-order transitions, such as glass transitions, are observed as changes in the baseline of the heat flow curve nih.gov. The technique can be used to determine the temperatures and enthalpies of these transitions. For some compounds, multiple endothermic phase transitions can be observed, corresponding to solid-solid transitions before melting mdpi.com. The heating rate and sample mass can influence the resolution of the observed thermal events mdpi.com.
| Transition Type | Observation in DSC |
| First-Order (e.g., Melting) | Well-defined endothermic peak nih.gov |
| Second-Order (e.g., Glass Transition) | Step-like change in the heat flow curve nih.gov |
| Solid-Solid Transition | Endothermic peak mdpi.com |
Polarized Optical Microscopy (POM) for Mesophase Texture Visualization
Polarized Optical Microscopy is a powerful, non-destructive technique used to characterize the mesophases of liquid crystalline materials. The principle of POM lies in its ability to distinguish between isotropic substances, which have the same optical properties in all directions, and anisotropic substances, like liquid crystals, which exhibit direction-dependent optical properties. libretexts.org When plane-polarized light passes through a birefringent liquid crystal sample, it is split into two rays that travel at different velocities and are polarized in mutually perpendicular planes. nih.gov Upon exiting the sample and passing through a second polarizer (the analyzer), these rays interfere, producing characteristic textures that are indicative of the specific mesophase.
For the homologous series of n-alkoxybenzaldehydes, to which this compound belongs, the emergence and type of mesophase are highly dependent on the length of the alkoxy chain. Research on this class of compounds has shown that they can exhibit various liquid crystalline phases, including nematic and smectic phases, as the material is heated and cooled.
Upon heating, as this compound transitions from its crystalline solid state, the formation of a liquid crystalline mesophase can be observed. In related n-alkoxybenzaldehyde derivatives, the appearance of specific textures under POM is a key identifier of the mesophase type. For instance, a nematic phase is often characterized by a "Schlieren" or "marbled" texture, arising from the presence of topological defects known as disclinations. Smectic phases, which possess a higher degree of order with molecules arranged in layers, typically display focal conic fan or mosaic textures. While specific polarized optical micrographs for this compound are not widely published, the expected textures would be consistent with those observed for other long-chain n-alkoxybenzaldehydes that exhibit such mesophases. The visualization of these textures is crucial for determining the phase transition temperatures and identifying the nature of the mesophases formed by this compound.
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental technique for verifying the chemical composition of a synthesized compound. By precisely measuring the weight percentages of the constituent elements (carbon, hydrogen, and oxygen in this case), it is possible to confirm that the empirical formula of the product matches its theoretical molecular formula.
For this compound, the molecular formula is established as C₂₁H₃₄O₂. chemspider.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 318.50 g/mol . chemspider.com
The theoretical elemental composition is as follows:
Carbon (C): (21 * 12.011 / 318.50) * 100% = 79.18%
Hydrogen (H): (34 * 1.008 / 318.50) * 100% = 10.76%
Oxygen (O): (2 * 15.999 / 318.50) * 100% = 10.05%
Experimental data from elemental analysis, typically obtained using a CHN analyzer, would be expected to yield values in close agreement with these theoretical percentages, thus confirming the successful synthesis and purity of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 21 | 252.231 | 79.18 |
| Hydrogen | H | 1.008 | 34 | 34.272 | 10.76 |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.05 |
| Total | 318.501 | 100.00 |
Research on Coordination Chemistry and Metal Complexes of 2 Tetradecyloxy Benzaldehyde Derivatives
Design and Synthesis of Schiff Base Ligands
Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. sapub.org In the context of 2-(Tetradecyloxy)benzaldehyde, Schiff base ligands are generally prepared by reacting the aldehyde with a suitable diamine. The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond.
The synthesis is often carried out in a 1:2 molar ratio of diamine to this compound in a suitable solvent such as ethanol (B145695) or methanol. The reaction mixture is typically refluxed for several hours to ensure complete reaction. nih.gov The resulting Schiff base ligand often precipitates from the solution upon cooling and can be purified by recrystallization. The general reaction for the synthesis of a Schiff base ligand from this compound and a generic diamine (H₂N-R-NH₂) is depicted below:
General Reaction Scheme: 2-(C₁₄H₂₉O)C₆H₄CHO + H₂N-R-NH₂ → (2-(C₁₄H₂₉O)C₆H₄CH=N)₂-R + 2H₂O
Metal Complexation Studies and Stoichiometry
Schiff base ligands derived from this compound are versatile chelating agents capable of coordinating with a variety of transition metal ions through the nitrogen atoms of the imine groups and the oxygen atoms of the alkoxy and/or hydroxyl groups. ajgreenchem.comyu.edu.jo
The synthesis of transition metal complexes with these Schiff base ligands is typically achieved by reacting the ligand with a metal salt (e.g., chloride or acetate (B1210297) salts of Cu(II), Co(II), or Fe(III)) in a suitable solvent. researchgate.netnih.gov The metal-to-ligand stoichiometry in these complexes is often found to be 1:1 or 1:2, depending on the coordination number of the metal ion and the denticity of the ligand. ajgreenchem.comyu.edu.jo For tetradentate Schiff base ligands, a 1:1 metal-to-ligand ratio is common, leading to the formation of mononuclear complexes. niscair.res.in
The reaction is generally carried out by adding a solution of the metal salt to a solution of the Schiff base ligand, followed by refluxing the mixture. The resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. nih.gov The non-electrolytic nature of many of these complexes can be confirmed by their low molar conductance values. yu.edu.jo
The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. For Cu(II) and Co(II) complexes with tetradentate Schiff base ligands derived from this compound, square planar or distorted square planar geometries are commonly observed. yu.edu.joresearchgate.net Fe(III) complexes, on the other hand, often exhibit an octahedral geometry. nih.gov
The coordination of the metal ion typically occurs through the two imine nitrogen atoms and two oxygen atoms from the phenoxy groups of the salicylidene moieties, forming a stable chelate ring. mdpi.comsemanticscholar.org This N₂O₂ coordination sphere is a common feature in many Schiff base metal complexes. mdpi.com The coordination of the ligand to the metal ion is evidenced by shifts in the characteristic IR stretching frequencies of the C=N and C-O bonds, as well as the appearance of new bands corresponding to M-N and M-O vibrations. sbmu.ac.ir
Interactive Table: Geometries of Transition Metal Complexes
| Metal Ion | Typical Coordination Number | Common Geometry |
| Cu(II) | 4 | Square Planar |
| Co(II) | 4 | Square Planar / Tetrahedral |
| Fe(III) | 6 | Octahedral |
Spectroscopic and Structural Characterization of Metallomesogens
The characterization of these metallomesogens relies on a combination of spectroscopic techniques and structural analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the formation of the Schiff base ligand and its subsequent coordination to the metal ion. The disappearance of the C=O stretching band of the aldehyde and the appearance of a new band for the C=N (azomethine) group are key indicators of Schiff base formation. nih.gov Upon complexation, this C=N stretching frequency often shifts, indicating coordination of the imine nitrogen to the metal center. sbmu.ac.ir New bands in the far-IR region can be attributed to M-N and M-O stretching vibrations. sbmu.ac.ir
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their geometry. For instance, Cu(II) complexes with a square planar geometry typically exhibit d-d transition bands in the visible region. sbmu.ac.ir The spectra also show intense bands in the UV region, which can be assigned to π → π* and n → π* transitions within the ligand, as well as charge transfer transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the Schiff base ligand in solution. The disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton confirm the formation of the Schiff base. biointerfaceresearch.com
Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the ligands and complexes, further confirming their proposed structures. biointerfaceresearch.com
Interactive Table: Spectroscopic Data for a Representative Cu(II) Complex
| Technique | Key Observation | Interpretation |
| IR | Shift in ν(C=N) band | Coordination of imine nitrogen |
| Appearance of ν(M-N) and ν(M-O) bands | Metal-ligand bond formation | |
| UV-Vis | Bands in the visible region | d-d transitions, indicative of geometry |
| Intense bands in the UV region | Ligand-based and charge transfer transitions | |
| Mass Spec | Molecular ion peak | Confirmation of molecular formula |
Studies on Metal-Ligand Charge Transfer (MLCT)
Charge transfer transitions are a prominent feature in the electronic spectra of transition metal complexes. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand.
In the context of complexes derived from this compound Schiff bases, both ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are possible.
Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This results in the formal reduction of the metal center. LMCT bands are often observed in complexes with electron-rich ligands and metal ions in high oxidation states. nih.gov
Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a metal-based orbital to a ligand-based orbital, leading to the formal oxidation of the metal. libretexts.org These transitions are common in complexes with π-acceptor ligands.
The electronic spectra of Cu(II), Co(II), and Fe(III) complexes of this compound Schiff base derivatives often display intense charge transfer bands in the UV-visible region. nih.govnih.gov For Cu(II) complexes, strong absorption bands observed in the range of 422–440 nm have been attributed to MLCT. nih.gov Similarly, Fe(III) complexes show weaker MLCT bands around 425–450 nm. nih.gov The energy of these charge transfer bands can be influenced by the nature of the metal ion, the substituents on the ligand, and the solvent. researcher.life These MLCT and LMCT processes are crucial in understanding the photophysical and photochemical properties of these complexes. nih.gov
Liquid Crystalline and Mesomorphic Behavior Investigations of 2 Tetradecyloxy Benzaldehyde Derivatives
Molecular Design Principles for Thermotropic Liquid Crystals
The design of molecules that exhibit thermotropic liquid crystalline phases is a nuanced process that relies on a deep understanding of structure-property relationships. The goal is to create molecules with the right balance of rigidity and flexibility to support an ordered, yet fluid, state over a specific temperature range.
Long alkoxy chains, such as the tetradecyloxy group in 2-(tetradecyloxy)benzaldehyde, are a common feature in the design of thermotropic liquid crystals. These flexible chains play a crucial role in influencing the mesomorphic properties of a molecule. The presence of a long alkoxy chain can lower the melting point of a compound, allowing for the observation of liquid crystalline phases at lower temperatures. This is because the flexible chains introduce a degree of disorder into the crystal lattice, making it easier to transition into the more fluid liquid crystalline state.
Furthermore, the length of the alkoxy chain can influence the type of mesophase that is formed. For instance, shorter alkoxy chains often favor the formation of nematic phases, which are characterized by long-range orientational order but no positional order. As the chain length increases, there is a greater tendency for the molecules to self-assemble into more ordered smectic phases, where the molecules are arranged in layers. This is due to the increased van der Waals interactions between the longer chains, which promotes a more organized, layered structure.
The table below illustrates the typical effect of increasing alkoxy chain length on the transition temperatures of a hypothetical homologous series of Schiff base derivatives of a substituted benzaldehyde (B42025).
| Alkoxy Chain Length (n) | Melting Point (°C) | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |
| 6 | 85 | - | 110 |
| 8 | 82 | 95 | 108 |
| 10 | 78 | 102 | 105 |
| 12 | 75 | 108 | - |
| 14 | 72 | 115 | - |
Note: This is a representative table based on general trends observed in liquid crystal research and does not represent data for a specific compound.
The rigid core of a molecule is another critical component in the design of thermotropic liquid crystals. The core structure, which in the case of derivatives of this compound would include the benzaldehyde ring and any additional aromatic rings, provides the necessary rigidity to maintain long-range orientational order in the liquid crystalline phase. The shape and polarity of the core can significantly impact the stability and type of mesophase formed.
For example, the introduction of linking groups such as ester or azomethine (Schiff base) groups can extend the rigid core and enhance the anisotropy of the molecule, which is a key factor in promoting liquid crystallinity. The nature of these linking groups, as well as the presence of any lateral substituents on the core, can influence the melting point, clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), and the breadth of the mesophase range.
Mesophase Identification and Classification (e.g., Nematic, Smectic)
The identification and classification of the mesophases exhibited by derivatives of this compound are typically carried out using a combination of techniques, primarily polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
POM allows for the direct observation of the unique optical textures that are characteristic of different liquid crystalline phases. For example, the nematic phase is often identified by its characteristic "schlieren" or "marbled" texture. Smectic phases, on the other hand, tend to form "focal-conic" or "fan-shaped" textures.
DSC is used to determine the temperatures at which phase transitions occur and to measure the enthalpy changes associated with these transitions. The presence of distinct peaks in a DSC thermogram provides evidence for the existence of different mesophases.
The most common mesophases observed in calamitic (rod-shaped) liquid crystals, such as the derivatives of this compound, are the nematic and smectic phases.
Nematic (N) Phase: In the nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they have no long-range positional order.
Smectic (Sm) Phase: The smectic phase is more ordered than the nematic phase. In addition to orientational order, the molecules are also arranged in layers. There are several different types of smectic phases, such as Smectic A (SmA), where the molecules are aligned perpendicular to the layer planes, and Smectic C (SmC), where the molecules are tilted with respect to the layer planes.
Structure-Mesomorphic Property Relationships
The relationship between the molecular structure of a compound and its mesomorphic properties is a central theme in liquid crystal research. By systematically modifying the molecular structure, it is possible to tune the liquid crystalline behavior to achieve desired properties.
As previously mentioned, the length of the terminal alkyl or alkoxy chain has a profound effect on the phase transitions of a liquid crystal. Generally, as the chain length increases in a homologous series, the melting point tends to decrease, while the clearing point often shows an alternating "odd-even" effect, where compounds with an even number of carbons in the chain have higher clearing points than those with an odd number.
Moreover, an increase in chain length tends to promote the formation of more ordered smectic phases at the expense of the nematic phase. This is because the longer, more flexible chains can pack more efficiently into a layered structure.
The following table provides a hypothetical example of how the mesomorphic range can be affected by the length of the alkoxy chain in a series of liquid crystals.
| Compound | Alkoxy Chain Length | Mesophase Type(s) | Mesophase Range (°C) |
| A | 6 | Nematic | 85-110 |
| B | 8 | Smectic A, Nematic | 82-108 |
| C | 10 | Smectic A, Nematic | 78-105 |
| D | 12 | Smectic A | 75-108 |
| E | 14 | Smectic A | 72-115 |
Note: This is a representative table based on general trends observed in liquid crystal research and does not represent data for a specific compound.
However, molecules with a "bent-core" or "banana" shape can also exhibit unique and interesting mesomorphic properties. These molecules are typically composed of a central bent unit with two rigid arms. The introduction of a bend in the molecular structure can lead to the formation of novel, complex mesophases that are not observed in traditional rod-like liquid crystals. While the derivatives of this compound are expected to be calamitic, the position of the long alkoxy chain at the 2-position of the benzaldehyde ring could introduce a degree of non-linearity that might influence the packing of the molecules and their resulting mesomorphic behavior.
Applications in Advanced Materials Science Research
Development of Polymeric and Oligomeric Materials
The presence of the aldehyde group in 2-(Tetradecyloxy)benzaldehyde allows it to serve as a key monomer in various polymerization reactions, leading to the creation of polymers with tailored properties. The long tetradecyloxy side chain is particularly significant as it can impart solubility and processability to otherwise intractable polymer backbones.
This compound is a functionalized monomer that can be employed in condensation polymerization. The aldehyde group (-CHO) is susceptible to nucleophilic attack, making it an ideal reaction site for forming new covalent bonds. This reactivity is harnessed in the synthesis of polymers like polyazomethines through reactions with primary amines.
The structure of this compound is advantageous for polymer synthesis for two main reasons:
Reactive Site : The aldehyde functionality provides a specific point of reaction for chain growth.
Solubilizing Group : The long tetradecyloxy chain (C14H29O-) enhances the solubility of the monomer and the resulting polymer in common organic solvents. This is a crucial feature for the characterization and solution-based processing of rigid, conjugated polymers, which are often poorly soluble. scholaris.ca
The synthesis of such aldehyde-functionalized monomers typically involves Williamson ether synthesis, where an alkyl halide (in this case, 1-bromotetradecane) reacts with a hydroxybenzaldehyde (2-hydroxybenzaldehyde) in the presence of a base. orientjchem.org
Polyazomethines, also known as poly(Schiff base)s or polyimines, are a class of polymers characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. These polymers are synthesized through the polycondensation reaction between a dialdehyde (B1249045) or a monoaldehyde and a diamine. This compound can be reacted with various aromatic diamines, such as p-phenylenediamine (B122844) or 4,4'-diaminodiphenyl ether, to yield high-molecular-weight polyazomethines. researchgate.netresearchgate.net
The synthesis is typically carried out in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), often with a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA) to facilitate the reaction. scholaris.canih.gov The general reaction scheme involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine bond.
The resulting polymers can be characterized by various spectroscopic techniques:
FT-IR Spectroscopy : The formation of the polyazomethine is confirmed by the appearance of a characteristic absorption band for the C=N stretching vibration (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the diamine.
NMR Spectroscopy : ¹H-NMR spectroscopy can confirm the structure by showing a characteristic signal for the azomethine proton (-CH=N-) in the downfield region (around 8-9 ppm), along with signals corresponding to the aromatic protons and the protons of the tetradecyloxy side chain.
The incorporation of the long tetradecyloxy side chain from the this compound monomer is expected to render the resulting polyazomethines soluble in organic solvents like chloroform, tetrahydrofuran (B95107) (THF), and NMP, which is a significant advantage for their processing and application. scholaris.ca
Hypothetical Synthesis and Characterization of a Polyazomethine
| Aspect | Description |
|---|---|
| Monomers | This compound and p-Phenylenediamine |
| Reaction Type | Acid-catalyzed solution polycondensation |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Key FT-IR Signal (Expected) | Appearance of C=N stretch (~1620 cm⁻¹) |
| Key ¹H-NMR Signal (Expected) | Azomethine proton (-CH=N-) signal (~8.5 ppm) |
| Expected Solubility | Good solubility in common organic solvents due to the tetradecyloxy side chains. |
Polyazomethines derived from aromatic monomers are inherently conjugated systems because the azomethine linkage is isoelectronic with a vinylene (-CH=CH-) bond, allowing for π-electron delocalization along the polymer backbone. researchgate.net This extended π-conjugation is a prerequisite for semiconducting behavior. taylorfrancis.comku.ac.ae When this compound is used in the synthesis of polyazomethines, the resulting polymers are candidates for application as organic semiconductors. nih.govresearchgate.net
The electronic properties of these polymers can be tuned by carefully selecting the diamine comonomer. researchgate.net The electron-donating nature of the tetradecyloxy group attached to the phenyl ring can also influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting its bandgap and charge transport characteristics. figshare.com
The long, flexible tetradecyloxy side chains play a crucial role beyond just ensuring solubility. They can influence the solid-state packing and morphology of the polymer films, which are critical factors for efficient charge transport in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. ku.ac.ae Proper side-chain engineering can lead to more ordered molecular packing, which facilitates intermolecular charge hopping. figshare.com Therefore, polymers based on this compound are of interest for developing solution-processable organic semiconductors for flexible electronics. taylorfrancis.com
Supramolecular Assemblies and Self-Organization
Beyond covalent polymerization, this compound molecules can interact with each other through non-covalent forces to form highly ordered structures. This process, known as self-assembly, is a cornerstone of supramolecular chemistry and crystal engineering. grc.orgnih.gov
The solid-state structure of this compound and similar molecules is governed by a variety of weak intermolecular interactions that dictate the molecular packing in the crystal lattice. nih.govrsc.org Understanding these interactions is fundamental to crystal engineering, which aims to design new solids with desired properties. nih.gov
Key interactions that are expected to stabilize the crystal structure of this compound include:
C-H···O Hydrogen Bonding : Weak hydrogen bonds can form between the aldehyde's carbonyl oxygen atom (the hydrogen bond acceptor) and C-H groups from the aromatic ring or the alkyl chain of neighboring molecules (the hydrogen bond donors). These interactions play a significant role in the formation of supramolecular networks. nih.govrsc.org
π-Stacking Interactions : The aromatic phenyl rings can stack on top of each other in either a face-to-face or an offset (edge-to-face) arrangement. nih.gov These π-π interactions are crucial for stabilizing the crystal packing and can influence the electronic properties of the material. researchgate.netuj.edu.pl
The interplay of these diverse and relatively weak interactions consolidates and strengthens the formation of multi-dimensional supramolecular architectures. nih.govrsc.org
Key Intermolecular Interactions in Benzaldehyde (B42025) Derivatives
| Interaction Type | Description | Typical Energy (kJ/mol) | Significance in Crystal Packing |
|---|---|---|---|
| C-H···O Hydrogen Bond | Interaction between a carbonyl oxygen and a C-H group. nih.gov | ≤ 15 | Formation of chains and sheets; directional control. nih.gov |
| π-π Stacking | Attractive interaction between aromatic rings. nih.gov | ≤ 15 | Stabilizes layered structures; influences electronic coupling. nih.govresearchgate.net |
| C-H···π Interaction | Interaction of a C-H bond with the face of a π-system. rsc.org | ≤ 15 | Contributes to the formation of 3D networks. nih.gov |
| Van der Waals Forces | Non-specific attractive forces between alkyl chains. | Variable | Important for the packing of long alkyl chains. |
The molecular structure of this compound can be described as amphiphilic, possessing a polar head (the benzaldehyde group) and a long non-polar tail (the tetradecyl chain). Amphiphilic molecules have a natural tendency to self-assemble into ordered structures, particularly at interfaces or in specific solvents, to minimize unfavorable interactions. mdpi.commdpi.com This self-assembly is a powerful bottom-up approach for creating nanostructured materials. nih.gov
Potential self-assembled structures that could be formed by this compound include:
Monolayers : At an air-water interface, these molecules could align themselves with their polar heads in the water and their non-polar tails in the air, forming a well-ordered monomolecular layer.
Micelles or Vesicles : In polar solvents, they might form spherical aggregates (micelles) with the tails sequestered in the core, or bilayered structures (vesicles), depending on the molecular geometry and concentration. researchgate.net
Liquid Crystals : The rod-like shape of the molecule, combined with the flexible alkyl chain, could lead to the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order. nih.gov
These self-assembled structures are not merely curiosities; they are templates and functional components for advanced materials. For instance, ordered monolayers could be used as templates for patterning surfaces at the nanoscale, while liquid crystalline phases are essential for display technologies. The ability to control the self-organization of molecules like this compound is key to designing new functional materials from the molecular level up. northwestern.edugrc.org
Advanced Functional Materials Research
The combination of a long alkyl chain and a functional aromatic aldehyde in this compound provides a molecular architecture that is of interest in the design of advanced functional materials. The tetradecyloxy group can induce self-assembly and liquid crystalline behavior, while the benzaldehyde moiety offers a site for further chemical modification and can impart specific electronic and optical properties.
The long alkoxy chain in this compound is a key feature that could be exploited in the creation of "smart" materials and nanomaterials. Long-chain alkoxy derivatives are known to influence the self-assembly of molecules, leading to the formation of ordered structures such as liquid crystals or self-assembled monolayers. nih.govrsc.org This self-organizing behavior is a cornerstone for the bottom-up fabrication of nanomaterials and stimuli-responsive systems.
Theoretically, the lengthy tetradecyl chain could drive the formation of micelles, vesicles, or other nanostructures in appropriate solvents. Furthermore, the benzaldehyde group could be utilized for covalent attachment to polymer backbones or nanoparticles, thereby modifying their surface properties and introducing responsiveness. For instance, derivatives of benzaldehyde are used in the synthesis of stimuli-responsive hydrogels. rsc.org The aldehyde group can form dynamic covalent bonds, such as acylhydrazones, which can be reversible and responsive to stimuli like pH. rsc.orgmdpi.com This suggests that this compound could be a valuable precursor for creating materials that respond to environmental changes.
| Potential Application Area | Relevant Molecular Feature | Underlying Principle |
| Stimuli-Responsive Polymers | Aldehyde Group | Formation of dynamic covalent bonds (e.g., with hydrazides) leading to pH-responsive hydrogels. rsc.orgmdpi.com |
| Self-Assembled Nanomaterials | Tetradecyloxy Chain | Long alkyl chain promotes molecular self-assembly into ordered nanostructures. nih.govrsc.org |
| Functionalized Nanoparticles | Aldehyde and Alkoxy Groups | Covalent attachment to nanoparticle surfaces to control dispersion and introduce functionality. |
The aromatic core of this compound is electronically active and can be a building block for materials with interesting optoelectronic properties. Benzaldehyde and its derivatives have been studied for their electronic excited states. rsc.org The introduction of a long alkoxy chain can influence the molecular packing in the solid state, which in turn affects the electronic coupling between molecules and, consequently, the material's electronic and optical properties.
Research into molecules with similar structures, such as poly[2,5-dialkoxy-p-phenyleneethynylene-2,7-(9,9-fluorene)]s, has shown that long alkoxy side chains can enhance solubility and processability, which are crucial for the fabrication of organic electronic devices like polymer light-emitting diodes (PLEDs). researchgate.net The alkoxy groups can also influence the energy levels (HOMO/LUMO) of the material. While no direct studies on the optoelectronic properties of this compound have been found, its structure suggests it could be investigated as a component in organic semiconductors or as a precursor for larger conjugated systems. The benzaldehyde functionality allows for its incorporation into larger polymeric or molecular structures through reactions like the Horner-Wadsworth-Emmons reaction, which is used to synthesize α,β-unsaturated amides with potential electronic applications.
| Potential Research Direction | Relevant Structural Component | Scientific Rationale |
| Organic Semiconductors | Benzaldehyde Core & Alkoxy Chain | The aromatic system provides a basis for charge transport, while the alkyl chain influences molecular packing and solubility. |
| Precursor for Conjugated Polymers | Aldehyde Functional Group | Enables chemical reactions to extend the conjugated system, a key feature for optoelectronic materials. |
| Liquid Crystalline Materials | Long Tetradecyloxy Chain | Long alkoxy chains are known to induce liquid crystalline phases, which can be beneficial for charge transport in ordered states. koyauniversity.orgresearchgate.netresearchgate.net |
Mechanistic Investigations of Reactions Involving Benzaldehyde Systems
Aldehyde Deformylation Pathwaysksu.edu.sa
Aldehyde deformylation is a significant reaction in organic chemistry and biological systems, involving the removal of the aldehyde group. manchester.ac.ukresearchgate.net This process can occur through several mechanistic pathways. In biological contexts, enzymes like cytochrome P450 are known to catalyze deformylation reactions, for instance, in the biosynthesis of hormones. manchester.ac.ukresearchgate.netmdpi.com In synthetic chemistry, it serves as a method for replacing functional groups. manchester.ac.ukresearchgate.net
A prevalent mechanism for aldehyde deformylation involves the nucleophilic attack on the electrophilic carbonyl carbon. ksu.edu.saresearchgate.net The carbonyl carbon in 2-(tetradecyloxy)benzaldehyde is susceptible to attack by nucleophiles due to the polarization of the carbon-oxygen double bond. savemyexams.com The reaction typically starts with a nucleophile adding to the carbonyl carbon, which leads to a tetrahedral intermediate. ksu.edu.salibretexts.orglibretexts.org This intermediate can then undergo further steps to yield the deformylated product.
The general steps for a nucleophilic addition-driven deformylation are:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the aldehyde. ksu.edu.salibretexts.org This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Intermediate Rearrangement/Decomposition: The subsequent steps are highly dependent on the specific nucleophile and reaction conditions. In many biomimetic models using metal-peroxo complexes, the initial adduct rearranges, often leading to the cleavage of the carbon-carbon bond adjacent to the original carbonyl group. nih.govacs.org This process can be considered an outer-sphere nucleophilic attack (ONA) mechanism. nih.govacs.org
The electron-donating tetradecyloxy group at the ortho position can modulate the electrophilicity of the carbonyl carbon. While electron-donating groups generally decrease the reactivity of the carbonyl towards nucleophiles, steric factors and the potential for chelation with metal centers in catalytic systems can also play a significant role.
Oxidative deformylation represents another key pathway, particularly relevant in enzymatic and biomimetic catalysis. manchester.ac.uk These reactions often involve metal-dioxygen complexes, such as those with iron or copper, which mimic the active sites of enzymes like cytochrome P450. manchester.ac.ukmdpi.comnih.gov The mechanism can be controversial and substrate-dependent. mdpi.com
Two commonly discussed mechanisms for oxidative deformylation are:
Nucleophilic Attack by Metal-Peroxo Species: A metal(III)-peroxo species, formed by the reaction of a metal center with oxygen, can act as the nucleophile. mdpi.com It attacks the aldehyde's carbonyl carbon to form a peroxyhemiacetal intermediate. manchester.ac.ukmdpi.com This intermediate then decomposes, often through homolytic C-C bond cleavage, to release products like formic acid. mdpi.com
Hydrogen Atom Abstraction (HAT): For aldehydes that possess an α-hydrogen, an alternative mechanism involves the abstraction of this hydrogen atom by an active oxidant. mdpi.comacs.org However, for benzaldehyde (B42025) derivatives like this compound, which lack an α-hydrogen on the aromatic ring side, this specific pathway is not applicable. Instead, abstraction of the aldehydic hydrogen itself can occur, leading to an acyl radical. nih.gov
Recent studies using density functional theory (DFT) have also proposed distinct inner-sphere mechanisms where the aldehyde coordinates directly to the metal center before C-C bond cleavage occurs. nih.gov The choice between nucleophilic attack and other pathways can be influenced by factors like the electronic properties of the aldehyde and the structure of the metal complex. manchester.ac.uknih.gov
Reaction Mechanisms of Condensation Reactions
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. For aldehydes like this compound, Aldol (B89426) and Schiff base condensations are particularly important.
The Aldol condensation involves the reaction of an enolate ion (the nucleophile) with a carbonyl compound (the electrophile) to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net Since this compound lacks α-hydrogens, it cannot form an enolate and thus cannot act as the nucleophilic component. wikipedia.org However, it can serve as an excellent electrophile in a crossed or mixed Aldol condensation, specifically known as the Claisen-Schmidt condensation when reacting with a ketone. wikipedia.orgresearchgate.netmasterorganicchemistry.com
The base-catalyzed mechanism for the Claisen-Schmidt condensation between this compound and an enolizable ketone (e.g., acetone) proceeds as follows: mnstate.eduumkc.eduresearchgate.net
| Step | Description |
| 1. Enolate Formation | A base (e.g., OH⁻) removes an acidic α-hydrogen from the ketone (acetone) to form a resonance-stabilized enolate ion. umkc.eduwikipedia.org This enolate is the key nucleophile. umkc.edu |
| 2. Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of this compound. umkc.eduyoutube.com This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. umkc.edu |
| 3. Protonation | The alkoxide intermediate is protonated by a proton source (typically the solvent, e.g., water or ethanol) to yield the β-hydroxy ketone (the aldol addition product). umkc.edu |
| 4. Dehydration | Under heating or stronger basic conditions, the base removes a proton from the α-carbon, forming an enolate. This is followed by the elimination of the hydroxide (B78521) group from the β-carbon. umkc.edu |
| 5. Product Formation | The elimination of water results in the formation of a stable, conjugated α,β-unsaturated ketone. youtube.comyoutube.com The conjugation with both the carbonyl group and the aromatic ring of the benzaldehyde moiety provides a strong thermodynamic driving force for this dehydration step. mnstate.eduyoutube.com |
This reaction is highly efficient because the benzaldehyde derivative is a reactive electrophile and cannot self-condense, minimizing side products. wikipedia.org
Schiff bases (or imines) are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netyoutube.com This reaction is typically reversible and involves a two-stage mechanism: nucleophilic addition followed by dehydration. peerj.compeerj.com The formation of a Schiff base from this compound and a primary amine (R'-NH₂) is a classic example of nucleophilic addition to a carbonyl group. researchgate.net
The mechanism can be summarized in the following steps: researchgate.netyoutube.comtandfonline.com
| Step | Description |
| 1. Nucleophilic Attack | The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. researchgate.netyoutube.com |
| 2. Proton Transfer | A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate called a hemiaminal or carbinolamine. researchgate.nettandfonline.com This step can be facilitated by other amine molecules. peerj.com |
| 3. Protonation of Hydroxyl Group | Under acidic conditions, the hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (H₂O). tandfonline.com |
| 4. Dehydration | The lone pair of electrons on the nitrogen atom helps to expel the water molecule, forming a C=N double bond. researchgate.net This results in a protonated imine (an iminium ion). |
| 5. Deprotonation | A base (e.g., water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base and regenerate the acid catalyst. |
Photoinduced Reaction Mechanisms of Aromatic Aldehyde Derivativeskhanacademy.org
Aromatic aldehydes can undergo various photochemical reactions upon absorption of UV light. nih.gov The presence of the carbonyl group and the aromatic system allows for electronic transitions, typically n→π* and π→π* transitions. For benzaldehyde, excitation often leads to an excited singlet state which can then undergo intersystem crossing to a more stable triplet state (T₁). nih.gov This triplet state is often the reactive species in subsequent photochemical transformations. core.ac.uk
The long-chain alkoxy group in this compound is an electron-donating substituent. Such substituents can influence the nature and energy of the excited states. rsc.org Electron-donating groups can affect the photophysical properties, such as fluorescence, and the reactivity of the excited molecule. rsc.org
A common photoinduced reaction for aromatic aldehydes is hydrogen atom abstraction (HAT) . The excited triplet state of the aldehyde can abstract a hydrogen atom from a suitable donor molecule (like the solvent). nih.gov In the case of benzaldehyde, this process can lead to the formation of an α-hydroxybenzyl radical and a benzoyl radical. nih.gov
Another potential photochemical pathway is cycloaddition. For instance, some ortho-substituted benzaldehydes, such as 2-allyloxybenzaldehydes, have been shown to undergo intramolecular [2+1] cycloadditions upon irradiation. researchgate.net While the tetradecyloxy group is saturated and less likely to participate in such cycloadditions itself, its presence modifies the electronic landscape of the molecule, which could influence other photoinduced processes. Furthermore, aromatic aldehydes can act as photosensitizers or photoinitiators, absorbing light and then initiating radical reactions by abstracting hydrogen atoms from other molecules in the system. nih.gov
Electron-Transfer Processes
Electron-transfer (ET) processes are fundamental to many chemical transformations, involving the movement of an electron from a donor to an acceptor molecule. In the context of this compound, the benzaldehyde moiety can participate in ET reactions, particularly under photochemical conditions.
Upon absorption of light, the benzaldehyde core can be excited to a higher electronic state. This excited state can then act as either an electron donor or an electron acceptor, depending on the nature of other molecules present in the system. For instance, in the presence of a suitable electron acceptor, the excited this compound molecule can donate an electron, forming a radical cation. Conversely, with an electron donor, it can accept an electron to form a radical anion.
The long tetradecyloxy chain, while not directly involved in the electronic transitions of the aromatic ring, can influence the solubility and microenvironment of the molecule, which in turn can affect the efficiency and kinetics of electron-transfer events.
Table 1: Hypothetical Electron-Transfer Pathways for this compound
| Pathway | Description | Potential Intermediates |
| Photoinduced Electron Donation | Upon UV irradiation, the excited benzaldehyde moiety donates an electron to an acceptor (A). | This compound radical cation, Acceptor radical anion |
| Photoinduced Electron Acceptance | Upon UV irradiation, the excited benzaldehyde moiety accepts an electron from a donor (D). | This compound radical anion, Donor radical cation |
These processes are often the initial steps in more complex reaction sequences, leading to a variety of products. The formation of these radical intermediates is key to understanding the subsequent chemical behavior of the molecule.
Hydrogen Atom Transfer Mechanisms
Hydrogen Atom Transfer (HAT) is a concerted process involving the transfer of a proton and an electron from one molecule to another. orgsyn.org For this compound, two primary sites are susceptible to HAT: the aldehydic hydrogen and the C-H bonds within the tetradecyloxy chain.
The aldehydic hydrogen of the benzaldehyde group is known to be susceptible to abstraction by radical species. This process is a key step in many oxidation reactions of aldehydes. The bond dissociation energy (BDE) of the aldehydic C-H bond is a critical factor determining the facility of this abstraction. orgsyn.org
The tetradecyloxy chain presents numerous C-H bonds that could potentially undergo HAT. The likelihood of abstraction from the alkyl chain depends on the position of the C-H bond and the nature of the abstracting radical. Benzylic-like positions, if present, would be particularly susceptible due to the stability of the resulting radical.
Table 2: Potential Hydrogen Atom Transfer Reactions of this compound
| Reaction Site | Description | Generated Radical |
| Aldehydic Hydrogen | A radical species (R•) abstracts the hydrogen atom from the aldehyde group. | 2-(Tetradecyloxy)benzoyl radical |
| Tetradecyloxy Chain | A radical species (R•) abstracts a hydrogen atom from a carbon in the alkyl chain. | A carbon-centered radical on the tetradecyloxy chain |
Mechanistic studies on similar benzaldehyde systems suggest that the reactivity in HAT processes is governed by factors such as the strength of the C-H bond being broken and the stability of the radical being formed. orgsyn.org In the case of this compound, the interplay between the reactivity of the aromatic aldehyde and the long alkyl chain offers a rich landscape for mechanistic investigations.
Computational and Theoretical Studies
Electronic Structure Calculations and Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Electronic structure calculations, primarily based on quantum mechanics, can determine the distribution of electrons within 2-(tetradecyloxy)benzaldehyde, which in turn influences its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. nih.govresearchgate.net By applying DFT, various electronic descriptors for this compound can be computed. The long tetradecyloxy chain, being an electron-donating group, is expected to influence the electron density on the aromatic ring and the carbonyl group. This influence can be quantified through calculated properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. For instance, studies on substituted benzaldehydes have shown that the nature of the substituent significantly alters the electronic properties of the molecule. researchgate.net The tetradecyloxy group at the ortho position is predicted to increase the electron density on the benzene (B151609) ring and the carbonyl oxygen, which can be correlated with its reactivity.
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the excited states of molecules. researchgate.netacs.org This is crucial for understanding the molecule's response to light, including its UV-Vis absorption spectrum. TD-DFT calculations can predict the vertical transition energies and oscillator strengths, which correspond to the absorption maxima in an experimental spectrum. researchgate.net For this compound, TD-DFT can help identify the nature of electronic transitions, such as n→π* or π→π*, which are characteristic of the carbonyl and aromatic moieties. researchgate.net
Table 1: Calculated Electronic Properties of Substituted Benzaldehydes and Predicted Trends for this compound
| Electronic Property | General Trend for Electron-Donating Substituents | Predicted Effect for this compound |
| HOMO Energy | Increases | Higher energy, more susceptible to electrophilic attack |
| LUMO Energy | Slightly destabilized (higher energy) | Higher energy, affecting electron-accepting ability |
| HOMO-LUMO Gap | Decreases | Smaller gap, potential shift in absorption spectrum |
| Carbonyl Oxygen Partial Charge | Becomes more negative | Increased negative charge, enhanced hydrogen bond acceptor |
| Dipole Moment | Increases | Higher dipole moment due to the ether linkage |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between a this compound molecule and its environment (e.g., a solvent or a biological macromolecule), MD can provide insights into intermolecular forces and resulting structural organization. The interactions are typically modeled using force fields, which are sets of parameters that describe the potential energy of the system.
For this compound, the primary intermolecular interactions would include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding. The long, nonpolar tetradecyl chain would predominantly interact through van der Waals forces, leading to hydrophobic interactions in aqueous environments. nih.gov The polar benzaldehyde (B42025) head group, with its carbonyl and ether functionalities, would engage in dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor. nih.gov
MD simulations can be used to calculate various properties that characterize these interactions, such as the radial distribution function, which describes the probability of finding a particle at a certain distance from another particle, and interaction energies. mdpi.com In the context of biological systems, MD simulations can model the binding of this compound to a protein, revealing key interactions and the stability of the complex. nih.gov Analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories can provide information on the conformational stability of the molecule and its binding partner. mdpi.com
Table 2: Potential Intermolecular Interactions of this compound
| Molecular Region | Dominant Interaction Type | Potential Interaction Partners |
| Tetradecyl chain | Van der Waals / Hydrophobic | Nonpolar solvents, hydrophobic pockets in proteins |
| Aromatic ring | π-π stacking, Van der Waals | Other aromatic molecules, planar residues in proteins |
| Ether oxygen | Dipole-dipole, Hydrogen bond acceptor | Polar solvents, hydrogen bond donors |
| Carbonyl group | Dipole-dipole, Hydrogen bond acceptor | Polar solvents, hydrogen bond donors, metal ions |
Quantum Chemical Calculations for Spectroscopic Interpretation
Quantum chemical calculations are indispensable for interpreting experimental spectra by correlating spectral features with specific molecular structures and vibrations. researchgate.netnih.gov For this compound, these calculations can predict vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
The vibrational frequencies and intensities can be calculated using DFT. researchgate.netnih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign specific peaks to the vibrational modes of the molecule, such as the C=O stretch of the aldehyde, C-O-C stretches of the ether, and various vibrations of the aromatic ring and the alkyl chain. researchgate.net This allows for a detailed understanding of the molecule's vibrational dynamics.
NMR chemical shifts can also be predicted with high accuracy using quantum chemical methods. researchgate.net By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁷O) in the presence of a magnetic field, their chemical shifts can be determined. These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules where signal overlap can be an issue. For instance, Quantitative Structure-Property Relationship (QSPR) models based on computational descriptors have been used to predict ¹⁷O carbonyl chemical shifts in substituted benzaldehydes. researchgate.net
Table 3: Application of Quantum Chemical Calculations to Spectroscopic Interpretation
| Spectroscopic Technique | Calculated Property | Information Obtained for this compound |
| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | Assignment of peaks to specific bond stretches and bends (e.g., C=O, C-O, C-H) |
| Nuclear Magnetic Resonance (NMR) | Nuclear Magnetic Shielding Tensors | Prediction of ¹H, ¹³C, and ¹⁷O chemical shifts for structural elucidation |
| UV-Visible (UV-Vis) | Electronic Transition Energies and Oscillator Strengths | Identification of n→π* and π→π* transitions and prediction of absorption maxima |
Computational Modeling of Reaction Pathways
Computational modeling can be used to explore the potential chemical reactions of this compound, providing insights into reaction mechanisms, transition states, and reaction kinetics. nih.govarxiv.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and predict the products of a reaction.
For this compound, computational modeling could be used to study reactions such as oxidation of the aldehyde group to a carboxylic acid, or electrophilic substitution on the aromatic ring. Using DFT, the geometries and energies of reactants, transition states, and products can be calculated. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. nih.gov This allows for a comparison of different possible reaction pathways to determine the most favorable one.
For example, the mechanism of N-heterocyclic carbene (NHC)-catalyzed oxidation of aldehydes has been studied computationally, revealing the key intermediates and transition states. mdpi.com Similar methods could be applied to understand the reactivity of this compound in various chemical transformations. Algorithms have also been developed to automatically generate and explore reaction pathways, which can be particularly useful for discovering novel reactivity. researchgate.net
Table 4: Computational Approaches for Modeling Reaction Pathways
| Computational Task | Method(s) | Information Gained for this compound |
| Transition State Search | DFT (e.g., with methods like QST2/QST3 or Berny optimization) | Identification of the geometry and energy of the highest point on the reaction path |
| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) calculations | Confirmation that a transition state connects the desired reactants and products |
| Calculation of Reaction Energetics | DFT, High-level ab initio methods (e.g., CCSD(T)) | Determination of activation energies and reaction enthalpies/free energies |
| Automated Pathway Exploration | MECHEM, AARON | Systematic discovery of possible reaction intermediates and products |
Synthesis of Bioactive Analogues for Biological Research Methodologies
Design and Synthesis of Schiff Base Derivatives for Antimicrobial Investigations
The synthesis of Schiff bases, which contain an imine or azomethine group (-C=N-), is a prominent strategy in medicinal chemistry to develop potent antimicrobial agents. mediresonline.org These compounds are typically formed through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde. mediresonline.org
The design of Schiff base derivatives from 2-(tetradecyloxy)benzaldehyde is based on several key principles. The core benzaldehyde (B42025) structure provides a platform for introducing the crucial azomethine linkage, which is often responsible for the biological activities of these compounds. ijltet.org The long tetradecyloxy (-OC₁₄H₂₉) tail is a significant feature, imparting high lipophilicity to the molecule. This property is hypothesized to enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi, thereby increasing its antimicrobial efficacy.
The general synthesis methodology involves the condensation of this compound with a variety of primary amines. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the chosen amine in a suitable solvent, such as ethanol (B145695). mdpi.com Often, a catalytic amount of acid is used to facilitate the reaction. ijltet.org The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.
A diverse range of primary amines can be utilized to generate a library of Schiff base derivatives, each with unique structural and electronic properties. By reacting this compound with different aromatic and heterocyclic amines, researchers can systematically investigate how these modifications influence antimicrobial activity. For instance, amines containing additional functional groups like hydroxyl (-OH) or thiol (-SH) can introduce new metal-chelating sites, potentially leading to compounds with different mechanisms of action.
The antimicrobial potential of these synthesized Schiff bases is evaluated in vitro against a panel of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). fudutsinma.edu.ng The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MFC). mediresonline.org Research on Schiff bases derived from other substituted benzaldehydes has shown that they can exhibit moderate to good activity against various microbial strains. fudutsinma.edu.ng
| Compound Type | Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|---|
| Benzaldehyde Schiff Base | PC1 | >250 | 62.5 | 62.5 |
| Anisaldehyde Schiff Base | PC2 | >250 | 250 | >250 |
| 4-Nitrobenzaldehyde Schiff Base | PC3 | >250 | 250 | >250 |
Ligand Systems for Antiparasitic Studies
Parasitic diseases caused by protozoa such as Leishmania, Trypanosoma, and Toxoplasma remain a significant global health challenge. nih.gov Metal-based complexes have emerged as a promising area of research for the development of new antiparasitic drugs, as coordination with a metal ion can enhance the therapeutic efficacy of an organic ligand. nih.gov
Schiff bases derived from this compound are excellent candidates for use as ligands in the design of novel metallodrugs. By reacting the aldehyde with amines that contain an additional donor atom (e.g., oxygen, nitrogen, or sulfur) in a suitable position, bidentate or polydentate ligands can be synthesized. For example, condensation with 2-aminophenol would yield a ligand with a nitrogen (from the azomethine group) and an oxygen (from the hydroxyl group) atom available for coordination, forming a stable chelate ring with a metal ion.
The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Co(II), Zn(II), or Au(I)) in an alcoholic solution. nih.govyu.edu.jo The resulting complexes are characterized by various spectroscopic and analytical techniques to confirm their structure and geometry. journalajacr.com The non-electrolytic nature of many such complexes suggests that the ligand has neutralized the charge of the metal ion. yu.edu.jo
The antiparasitic activity of these coordination complexes is then evaluated. The rationale is that chelation can increase the lipophilicity of the metal ion, facilitating its transport across the parasite's cell membrane. Once inside the cell, the complex can exert its toxic effect through various mechanisms, such as inhibiting crucial enzymes or interfering with DNA replication. Studies on gold(I)-carbene complexes and other metal-based compounds have demonstrated significant activity against various parasites, including Leishmania major and Trypanosoma brucei. nih.govnih.gov The presence of the long tetradecyloxy chain in ligands derived from this compound is expected to further enhance this lipophilicity and cellular uptake.
| Precursor Aldehyde | Reactant Amine | Resulting Ligand Type | Coordinating Metal Ion (Example) | Potential Target Parasite |
|---|---|---|---|---|
| This compound | 2-Aminophenol | Bidentate (N, O donors) | Cu(II) | Leishmania major |
| This compound | Ethylenediamine (2:1 ratio) | Tetradentate (N, N, N, N donors) | Co(II) | Trypanosoma brucei |
| This compound | Thiosemicarbazide | Bidentate (N, S donors) | Au(I) | Toxoplasma gondii |
Structure-Activity Relationship (SAR) Studies of Synthetic Analogues
Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. openresearchlibrary.org For analogues derived from this compound, SAR studies aim to identify the key structural motifs responsible for their antimicrobial or antiparasitic effects and to optimize these features to maximize potency and selectivity. nih.gov
The systematic modification of the this compound scaffold allows researchers to probe the pharmacophore. Key areas for modification include:
The Alkyl Chain: The long tetradecyl chain is a dominant feature. Its length directly influences the molecule's lipophilicity. SAR studies would involve synthesizing a series of analogues with varying alkyl chain lengths (e.g., octyloxy (C8), decyloxy (C10), dodecyloxy (C12), hexadecyloxy (C16)). Research on other antimicrobial agents, such as fatty acids and alkyl amines, has shown that biological activity is often dependent on the chain length, with an optimal length providing the best balance between solubility and membrane permeability. nih.govnih.gov
The Aromatic Ring: Introducing additional substituents (e.g., halogens, nitro, or hydroxyl groups) onto the phenyl ring can modulate the electronic properties (electron-donating or electron-withdrawing) of the molecule, which can in turn influence its reactivity and binding affinity to target sites.
The Aldehyde Functional Group: While the aldehyde is a precursor for Schiff bases and other derivatives, its modification into other functional groups (e.g., oximes, hydrazones) creates new classes of compounds for biological evaluation. mdpi.com
By synthesizing these analogues and evaluating their biological activity, a comprehensive SAR profile can be constructed. This data is invaluable for the rational design of more potent and selective therapeutic agents based on the this compound framework.
| Analogue (Alkyl Chain) | Chain Length | Relative Lipophilicity | Predicted Antimicrobial Activity |
|---|---|---|---|
| 2-(Octyloxy)benzaldehyde | C8 | Moderate | Low to Moderate |
| 2-(Dodecyloxy)benzaldehyde | C12 | High | High |
| This compound | C14 | Very High | Optimal |
| 2-(Hexadecyloxy)benzaldehyde | C16 | Very High | High |
| 2-(Octadecyloxy)benzaldehyde | C18 | Extremely High | Moderate (Reduced bioavailability may occur) |
Q & A
Q. What safety protocols are critical when handling this compound in prolonged in vitro studies?
- Use fume hoods and nitrile gloves to prevent dermal exposure. PPE (lab coats, goggles) is mandatory due to potential aldehyde sensitization. Store in amber vials under nitrogen to prevent photodegradation. Emergency protocols include immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
